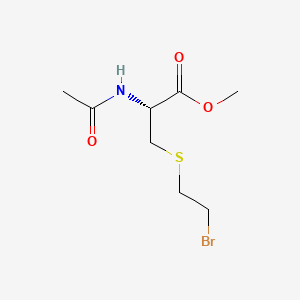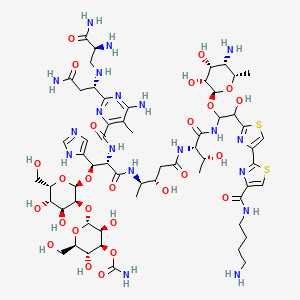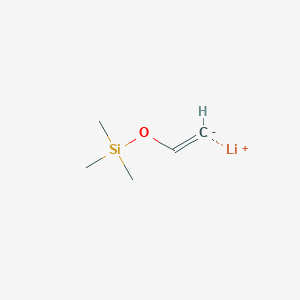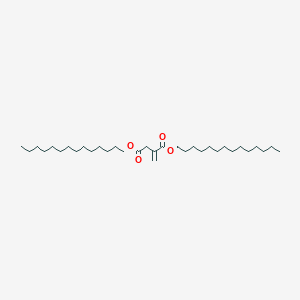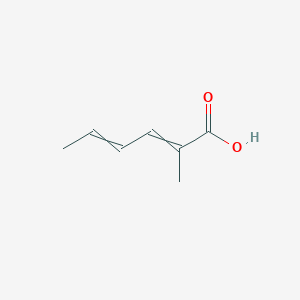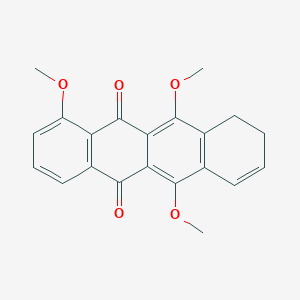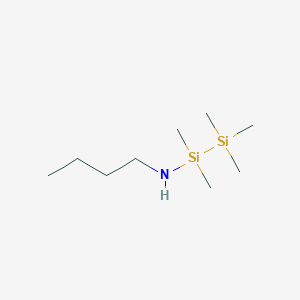
N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a butyl group attached to a disilane backbone, which is further substituted with five methyl groups and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine typically involves the reaction of butyl lithium with chloropentamethyldisilane, followed by the introduction of an amine group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: A range of substituted disilanes and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds or coordinate with metal ions, influencing the reactivity and stability of the compound. The disilane backbone provides a flexible framework that can undergo conformational changes, affecting its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- N-Butyl-1,1,2,2,2-pentaphenyldisilan-1-amine
- N-Butyl-1,1,2,2,2-pentamethyltrisilane
- N-Butyl-1,1,2,2,2-pentamethylsilane
Uniqueness: N-Butyl-1,1,2,2,2-pentamethyldisilan-1-amine is unique due to its specific substitution pattern and the presence of both butyl and amine groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
78635-83-3 |
|---|---|
Molekularformel |
C9H25NSi2 |
Molekulargewicht |
203.47 g/mol |
IUPAC-Name |
N-[dimethyl(trimethylsilyl)silyl]butan-1-amine |
InChI |
InChI=1S/C9H25NSi2/c1-7-8-9-10-12(5,6)11(2,3)4/h10H,7-9H2,1-6H3 |
InChI-Schlüssel |
LQGWNRJJTBUEOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN[Si](C)(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
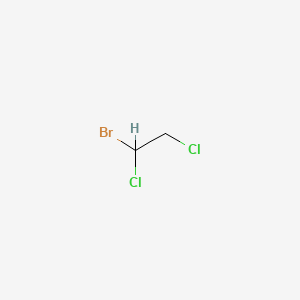
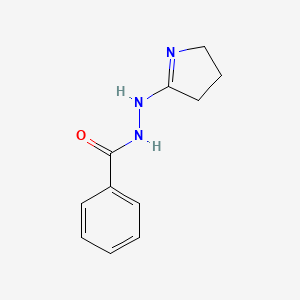
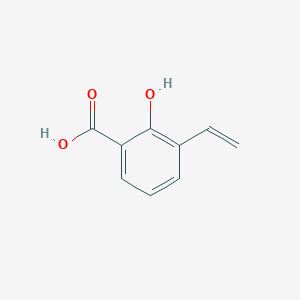

![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
